molecular formula C9H8BrN3 B1391848 Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- CAS No. 380382-29-6

Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-

Cat. No. B1391848
M. Wt: 238.08 g/mol
InChI Key: ZZJHQPQEIHWUBI-UHFFFAOYSA-N
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Description

“Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-” is a compound that has been found to be effective in promoting CuI-catalyzed hydroxylation of aryl bromides . It has a molecular weight of 225.05 .


Synthesis Analysis

The synthesis of imidazole derivatives, including “Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-”, has been reported in various studies . For instance, one study reported the use of substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines for promoting CuI-catalyzed hydroxylation of aryl bromides .


Molecular Structure Analysis

The molecular structure of “Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-” has been established based on NMR spectroscopic data . Further analysis of the compound’s structure can be found in various studies .


Chemical Reactions Analysis

The chemical reactions involving “Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-” have been studied in the context of CuI-catalyzed hydroxylation of aryl bromides . More information about the chemical reactions of this compound can be found in the referenced studies .

Scientific Research Applications

Catalytic Systems in Organic Synthesis

Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl) has been identified as an effective catalyst in the hydroxylation of aryl bromides. This transformation, facilitated by the combination of CuI and this pyridine derivative, is efficient for both electron-rich and electron-deficient aryl bromides, producing substituted phenols in good to excellent yields (Jia et al., 2011).

Proton Transfer in Photochemical Reactions

In photochemical studies, derivatives of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl) like MPP (2-(4-methyl-1H-pyrazol-5-yl)pyridine) exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are marked by dual luminescence and irreversible kinetic coupling in the fluorescence bands (Vetokhina et al., 2012).

Inhibition of Mild Steel Corrosion

Imidazo[4,5-b] pyridine derivatives, related to Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl), have shown significant inhibition performance against mild steel corrosion in acidic environments. These derivatives behave as mixed-type inhibitors, with their effectiveness confirmed through various experimental and computational methods (Saady et al., 2021).

Synthesis and Characterization in Organic Chemistry

This pyridine derivative is a key intermediate in various organic syntheses. For instance, it plays a role in the synthesis of azolo[a]pyridines from certain bromoalkene derivatives. These reactions involve the alkylation of azoles followed by cyclization in the presence of bases (Potikha et al., 2012).

Potential in Medicinal Chemistry

In the field of medicinal chemistry, compounds containing the pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl) structure have been explored for their anticancer properties. Some derivatives have shown potent activity against human cancer cell lines, with their efficacy supported by molecular docking studies (Lakavath et al., 2022).

properties

IUPAC Name

5-bromo-2-(4-methylimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHQPQEIHWUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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